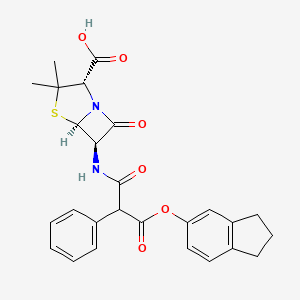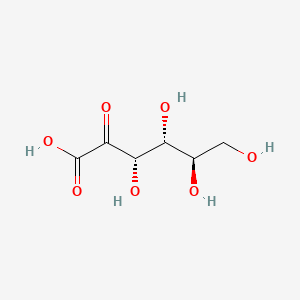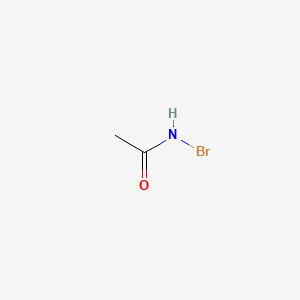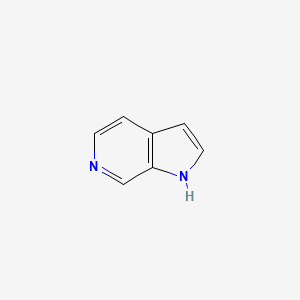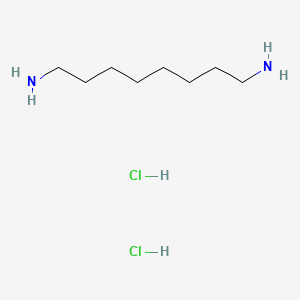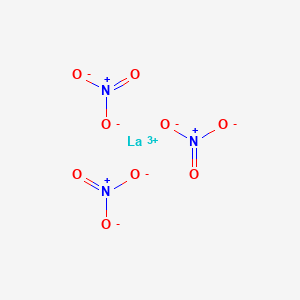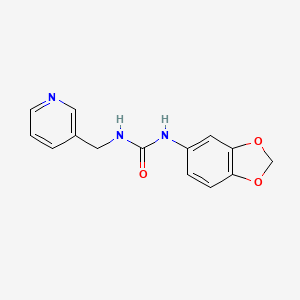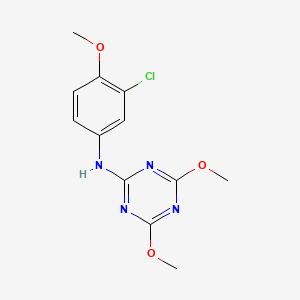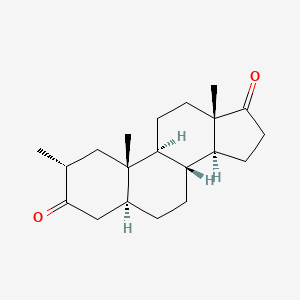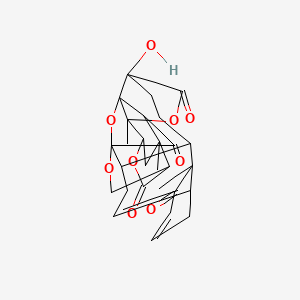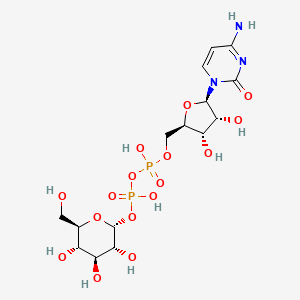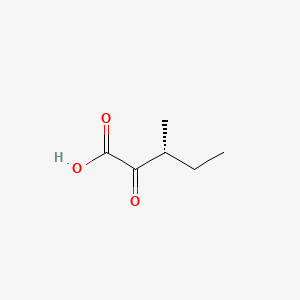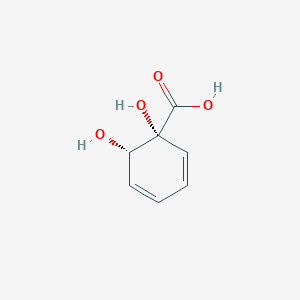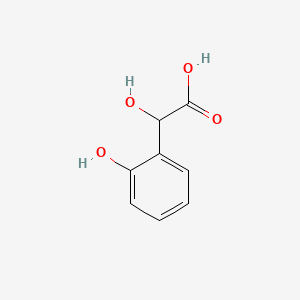
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid can be synthesized by treating (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent . Another method involves crystallizing the acid from ether or chloroform .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used as intermediates in the synthesis of other compounds .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(2-hydroxyphenyl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid involves its role as a metabolite in the phenylalanine metabolic pathway. It acts as a Bronsted acid, donating a hydron to an acceptor (Bronsted base) . This compound interacts with various molecular targets and pathways, influencing metabolic processes in the body.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but with the hydroxyl group at the para position.
2-Hydroxybenzeneacetic acid: Another name for 2-Hydroxy-2-(2-hydroxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific hydroxyl group positioning, which influences its chemical properties and reactivity. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
1678-71-3 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2-hydroxy-2-(2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) |
Clave InChI |
TWLSOWAQVSIFIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(C(=O)O)O)O |
Sinónimos |
2-hydroxymandelic acid ortho-hydroxymandelic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
